
Butyl 2,2,2-trifluoroethyl carbonate
描述
Butyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H11F3O3. It is a colorless liquid known for its high thermal and electrochemical stability, making it a valuable component in various industrial applications, particularly in the battery industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of butanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C4H9OH+CF3CH2OCOCl→C7H11F3O3+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.
化学反应分析
Types of Reactions
Butyl 2,2,2-trifluoroethyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce butanol and 2,2,2-trifluoroethanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Butanol and 2,2,2-trifluoroethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Butanol and 2,2,2-trifluoroethanol.
科学研究应用
Butyl 2,2,2-trifluoroethyl carbonate is widely used in scientific research due to its unique properties:
Battery Industry: It is used as an electrolyte additive to enhance the performance and stability of lithium-ion batteries.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It is explored for its potential use in drug formulation and delivery systems.
Materials Science: It is used in the development of advanced materials with specific thermal and electrochemical properties.
作用机制
The primary mechanism by which Butyl 2,2,2-trifluoroethyl carbonate exerts its effects is through its interaction with other chemical species in the system. In the context of lithium-ion batteries, it forms a stable solid electrolyte interphase (SEI) on the anode surface, which prevents further decomposition of the electrolyte and enhances battery performance . The molecular targets include the lithium ions and the electrode materials, where it facilitates the formation of a protective layer.
相似化合物的比较
Similar Compounds
- Bis(2,2,2-trifluoroethyl) carbonate
- Ethylene carbonate
- Propylene carbonate
Uniqueness
Butyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of butyl and trifluoroethyl groups, which impart both hydrophobic and fluorophilic properties. This makes it particularly effective in applications requiring high thermal and electrochemical stability, such as in high-performance batteries .
属性
IUPAC Name |
butyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-2-3-4-12-6(11)13-5-7(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNIAZOEQIMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



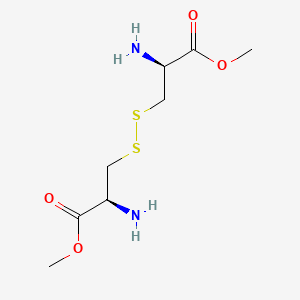
![2-[3-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3041975.png)
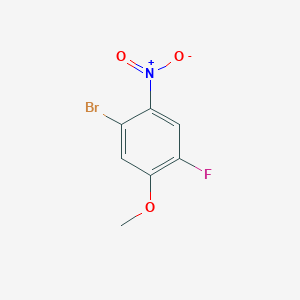
![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetate](/img/structure/B3041978.png)

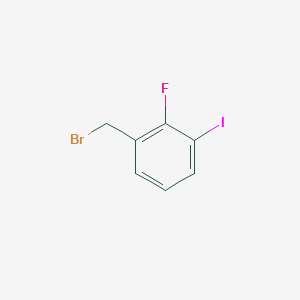
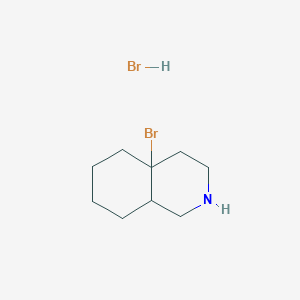
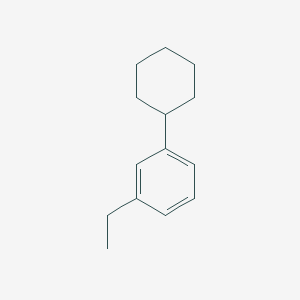
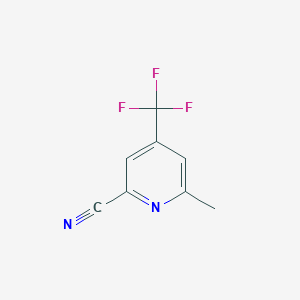
![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)
![(4S)-5-ethoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoic acid](/img/structure/B3041989.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)
